
trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring system, a cyano group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-cyano-1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the methylamino group. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various biological pathways and its potential as a drug candidate for treating specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the cyano and methylamino groups.
4-Cyano-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methylamino group.
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile: Another related compound with a different substitution pattern.
Uniqueness: The presence of both the cyano and methylamino groups in trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride distinguishes it from other similar compounds. These functional groups confer unique chemical properties and potential biological activities, making it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
63978-90-5 |
|---|---|
Formule moléculaire |
C18H19ClN2 |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
[(4R)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-methylazanium;chloride |
InChI |
InChI=1S/C18H18N2.ClH/c1-20-17-11-12-18(13-19,14-7-3-2-4-8-14)16-10-6-5-9-15(16)17;/h2-10,17,20H,11-12H2,1H3;1H/t17?,18-;/m1./s1 |
Clé InChI |
LBNGBAZFYRPPDY-MVFUPKDGSA-N |
SMILES isomérique |
C[NH2+]C1CC[C@@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C[NH2+]C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


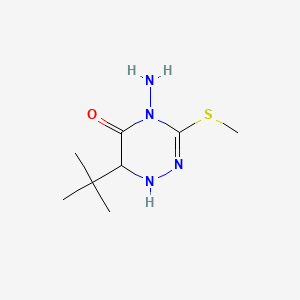
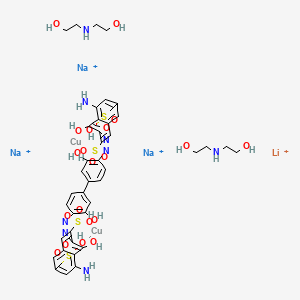
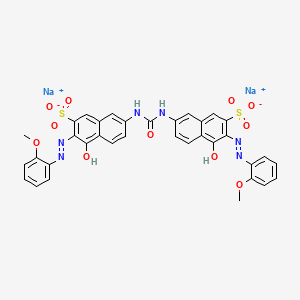
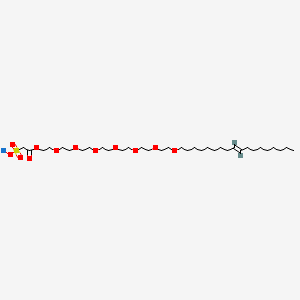
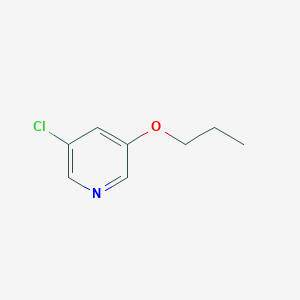
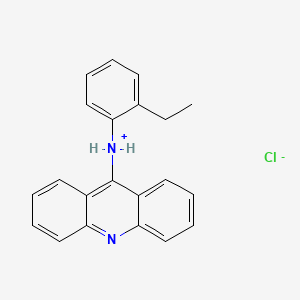

![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)


